molecular formula C16H18O5S B14572343 Phenol, 2,6-dimethoxy-4-[1-(phenylsulfonyl)ethyl]- CAS No. 61563-85-7

Phenol, 2,6-dimethoxy-4-[1-(phenylsulfonyl)ethyl]-

Cat. No.: B14572343
CAS No.: 61563-85-7
M. Wt: 322.4 g/mol
InChI Key: YVUPQJPGZXWHJJ-UHFFFAOYSA-N
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Description

Phenol, 2,6-dimethoxy-4-[1-(phenylsulfonyl)ethyl]- is an organic compound with the molecular formula C16H18O5S It is a derivative of phenol, characterized by the presence of two methoxy groups at the 2 and 6 positions, and a phenylsulfonyl group attached to an ethyl chain at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 2,6-dimethoxy-4-[1-(phenylsulfonyl)ethyl]- can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethoxyphenol with a suitable sulfonylating agent, such as phenylsulfonyl chloride, in the presence of a base like pyridine. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the sulfonyl group onto the phenol ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,6-dimethoxy-4-[1-(phenylsulfonyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or sulfonic acids.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Phenylsulfonyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Quinones, sulfonic acids.

    Reduction: Reduced phenol derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

Phenol, 2,6-dimethoxy-4-[1-(phenylsulfonyl)ethyl]- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Phenol, 2,6-dimethoxy-4-[1-(phenylsulfonyl)ethyl]- involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy groups may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The overall effect depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Phenol, 2,6-dimethoxy-4-[1-(phenylsulfonyl)ethyl]- can be compared with other similar compounds, such as:

The uniqueness of Phenol, 2,6-dimethoxy-4-[1-(phenylsulfonyl)ethyl]- lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

61563-85-7

Molecular Formula

C16H18O5S

Molecular Weight

322.4 g/mol

IUPAC Name

4-[1-(benzenesulfonyl)ethyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C16H18O5S/c1-11(22(18,19)13-7-5-4-6-8-13)12-9-14(20-2)16(17)15(10-12)21-3/h4-11,17H,1-3H3

InChI Key

YVUPQJPGZXWHJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C(=C1)OC)O)OC)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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